6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a sulfonamide group. The 3,4-dimethoxybenzenesulfonyl moiety at position 6 distinguishes it from related derivatives.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-20-13-4-3-11(5-14(13)21-2)22(18,19)17-7-10-6-15-9-16-12(10)8-17/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWUFSUSZZWGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a pyrimidine derivative with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between 6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine and its analogs:
¹ *Assumed molecular formula based on structural similarity to analogs.
² *Calculated molecular weight based on formula.
Key Observations:
In contrast, the thiadiazole-carbonyl group in introduces a heterocyclic motif that may enhance binding affinity to enzymatic targets.
Molecular Weight Trends :
- The target compound (~334 g/mol) has a higher molecular weight than BK43118 (275 g/mol) and BK47214 (293 g/mol), likely due to the two methoxy groups. This difference could influence pharmacokinetic properties like absorption and distribution .
Functional Group Diversity :
- Sulfonyl vs. Carbonyl : Sulfonyl groups (as in the target compound) are stronger electron-withdrawing groups compared to esters (e.g., ), which may affect electronic distribution and reactivity .
- Methoxy vs. Fluoro : Methoxy groups are electron-donating, while fluorine is electron-withdrawing. This distinction could modulate interactions with biological targets, such as enzymes or receptors .
Research Findings and Implications
- Synthetic Accessibility : Compounds like BK43118 and BK47214 are synthesized via sulfonylation of the pyrrolo[3,4-d]pyrimidine core, suggesting that the target compound could be prepared using analogous methods with 3,4-dimethoxybenzenesulfonyl chloride .
- Biological Activity: While specific data for the target compound are unavailable, structurally related pyrrolopyrimidines exhibit kinase inhibitory activity. For example, tert-butyl esters (e.g., ) are intermediates in synthesizing quinolone antibiotics, highlighting the scaffold’s versatility .
- Structure-Activity Relationships (SAR) : The position and nature of substituents on the benzenesulfonyl group critically influence bioactivity. For instance, fluorine in BK47214 may improve metabolic stability, whereas methoxy groups in the target compound could enhance solubility .
Biological Activity
6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to a dimethoxybenzene moiety. Its molecular formula is C13H14N4O4S, with a molecular weight of approximately 306.34 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O4S |
| Molecular Weight | 306.34 g/mol |
| CAS Number | 1706374-00-6 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Activity
One of the primary areas of research for this compound is its anticancer properties. Studies have demonstrated that it can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Signaling Pathways : It affects key signaling pathways involved in cancer progression, such as the WNT/β-catenin pathway. In vitro studies suggest that it inhibits Dishevelled (DVL) proteins, which are crucial for WNT signaling transduction .
Enzyme Inhibition
The compound's sulfonamide group is known for its ability to interact with various enzymes. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer and other diseases. This inhibition can lead to altered gene expression profiles conducive to tumor suppression.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: In Vitro Cancer Cell Line Studies
A study evaluated the effects of this compound on HCT116 colon cancer cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 5 μM. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis.
Case Study 2: HDAC Inhibition
Another investigation focused on the compound's potential as an HDAC inhibitor. Using a panel of HDAC assays, it was found to inhibit HDAC activity with an IC50 value in the low micromolar range. This inhibition correlated with increased acetylation of histones and subsequent changes in gene expression related to cell cycle arrest and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
